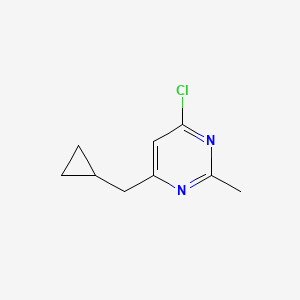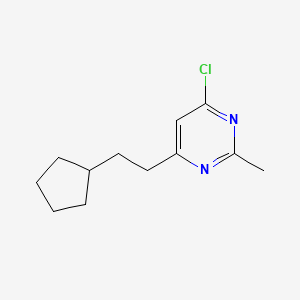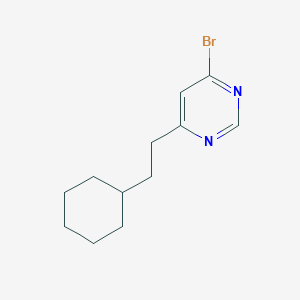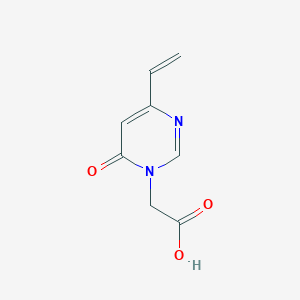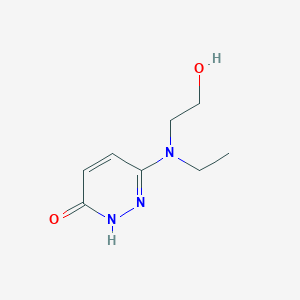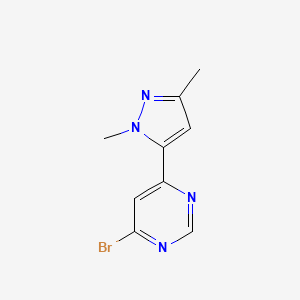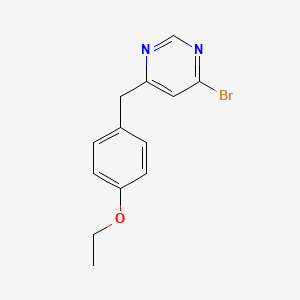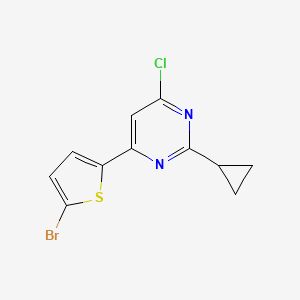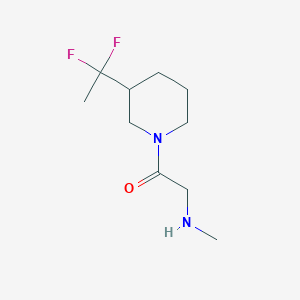
2-(Cyclobutylmethyl)-4,4,4-trifluorobutanoic acid
Vue d'ensemble
Description
“2-(Cyclobutylmethyl)-4,4,4-trifluorobutanoic acid” is a chemical compound that contains a cyclobutyl group, a methyl group, and a trifluorobutanoic acid group. The cyclobutyl group is a four-membered ring, which is relatively rare in nature but can be synthesized in the lab . The trifluorobutanoic acid group contains three fluorine atoms, which can significantly affect the chemical properties of the compound .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the cyclobutyl ring, the methyl group, and the trifluorobutanoic acid group. The cyclobutyl ring would have a puckered structure, with longer C-C bond lengths and increased C-C π-character compared to other carbocycles .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The presence of the trifluorobutanoic acid group could make the compound susceptible to reactions involving the carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the cyclobutyl group, the methyl group, and the trifluorobutanoic acid group. The cyclobutyl group would contribute to the compound’s unique puckered structure, longer C-C bond lengths, and increased C-C π-character .
Applications De Recherche Scientifique
Selective Carboxylesterase Inhibitors and Radical Scavengers A study synthesized a series of 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, discovering their effectiveness as selective inhibitors of carboxylesterase (CES) without significant inhibition of related cholinesterases. These compounds also demonstrated high antioxidant activity, indicating a potential for both therapeutic applications and research into oxidative stress-related conditions (Khudina et al., 2019).
Asymmetric Synthesis in Drug Design Research into the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of the leucine moiety, highlights the demand for enantiomerically pure derivatives in drug design. A method for large-scale preparation of these compounds was developed, showcasing the importance of such chemicals in pharmaceutical research and development (Han et al., 2019).
Enantioselective Synthesis of Fluorinated Amino Acids The successful development of an enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid underscores the utility of these fluorinated amino acids in medicinal chemistry and biochemistry research. Such compounds are essential for studying protein structure and function, as well as developing peptide-based therapeutics (Jiang et al., 2003).
Catalyzed Synthesis of Acrylic Acid Derivatives A method involving ytterbium triflate catalysis and microwave assistance facilitates the synthesis of acrylic acid derivatives, which are valuable as building blocks in creating biologically active compounds. This technique represents a significant advancement in the efficient and rapid production of key intermediates for pharmaceutical research (Tolstoluzhsky et al., 2008).
Antitumor Activity and Molecular Docking Investigations into substituted 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues have demonstrated potential antitumor activities. Molecular docking studies further aid in understanding the interactions between these compounds and specific protein targets, offering insights into the design of new anticancer agents (Al-Suwaidan et al., 2015).
Orientations Futures
The use of cyclobutyl groups in medicinal chemistry is increasing, and there may be potential for further exploration of compounds like “2-(Cyclobutylmethyl)-4,4,4-trifluorobutanoic acid” in this field . Future research could focus on the synthesis, characterization, and biological activity of such compounds .
Propriétés
IUPAC Name |
2-(cyclobutylmethyl)-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)4-6-2-1-3-6/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVUVJVVCCHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



